molecular formula C28H22Cl2N2O3 B12119250 N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 307974-10-3

N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B12119250
CAS No.: 307974-10-3
M. Wt: 505.4 g/mol
InChI Key: ZNHATVACJUBAHG-XYGWBWBKSA-N
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Description

N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes benzylamino, dichlorophenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan ring: This can be achieved through the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form 5-(3,4-dichlorophenyl)furan.

    Amination: The furan derivative is then reacted with benzylamine to introduce the benzylamino group.

    Condensation: The resulting compound undergoes a condensation reaction with 4-methylbenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzylamino and dichlorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[5-(3,4-dichlorophenyl)-2-furan]-propionic acid
  • 5-(3,4-Dichlorophenyl)furfural

Uniqueness

N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its combination of benzylamino, dichlorophenyl, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

307974-10-3

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C28H22Cl2N2O3/c1-18-7-9-20(10-8-18)27(33)32-25(28(34)31-17-19-5-3-2-4-6-19)16-22-12-14-26(35-22)21-11-13-23(29)24(30)15-21/h2-16H,17H2,1H3,(H,31,34)(H,32,33)/b25-16-

InChI Key

ZNHATVACJUBAHG-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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